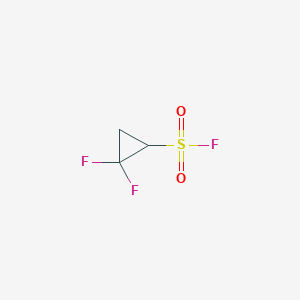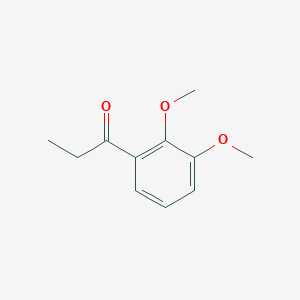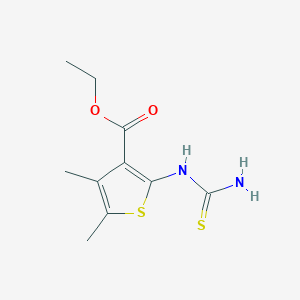
2,2-Difluorocyclopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclopropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H3F3O2S It is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,2-difluorostyrenes with appropriate sulfonylating agents under controlled conditions. For instance, the reaction of 2,2-difluorostyrenes with sulfuryl fluoride gas (SO2F2) in the presence of a catalyst can yield the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The cyclopropane ring can undergo addition reactions with electrophiles or nucleophiles, resulting in ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride, potassium fluoride, and various nucleophiles. Reaction conditions often involve the use of solvents such as acetonitrile or diglyme, and catalysts like 18-crown-6-ether to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield sulfonamide derivatives, while addition reactions can produce ring-expanded or ring-opened compounds .
Scientific Research Applications
2,2-Difluorocyclopropane-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Drug Discovery: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Materials Science: The compound is utilized in the fabrication of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as the hydroxyl or amino groups in proteins, leading to the formation of stable covalent adducts. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropane-1-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-(Fluorosulfonyl)difluoroacetic acid: Contains a similar sulfonyl fluoride group but with a different carbon backbone.
Uniqueness
2,2-Difluorocyclopropane-1-sulfonyl fluoride is unique due to its combination of a cyclopropane ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and stability. This combination makes it particularly useful in applications requiring selective covalent modification of biomolecules .
Properties
IUPAC Name |
2,2-difluorocyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHJBGGLTJINDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936720-48-7 |
Source


|
| Record name | 2,2-difluorocyclopropane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2990561.png)
![(5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide](/img/structure/B2990562.png)


![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)
![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)


![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)
![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)

